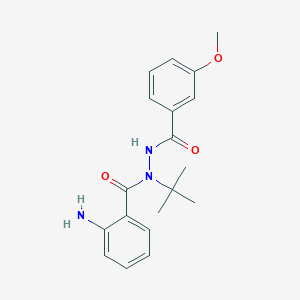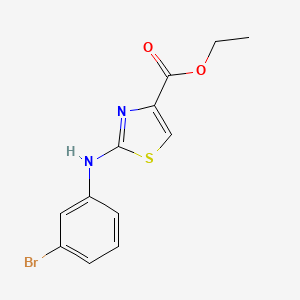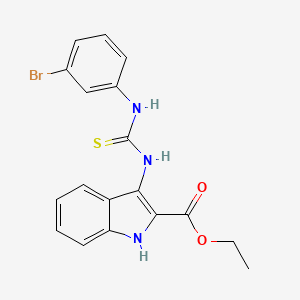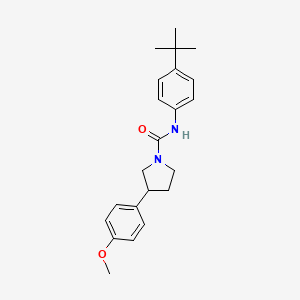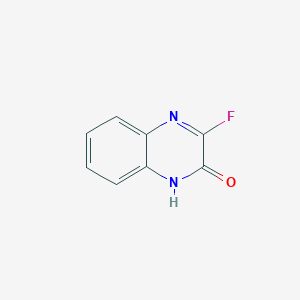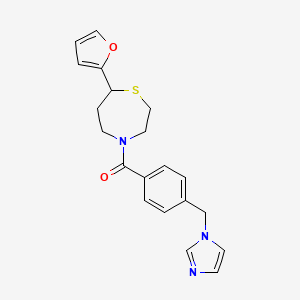![molecular formula C9H16O3 B2397914 2-[1-(Methoxymethyl)cyclopentyl]acetic acid CAS No. 1889645-27-5](/img/structure/B2397914.png)
2-[1-(Methoxymethyl)cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(Methoxymethyl)cyclopentyl]acetic acid” is a chemical compound with a molecular structure that contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered ring, a carboxylic acid group (aliphatic), a hydroxyl group, and an aliphatic ether .Applications De Recherche Scientifique
Antimicrobial Applications
A series of 1,3,4-thiadiazole derivatives of a related acetic acid compound demonstrated significant antimicrobial activities against various microbial strains, highlighting the potential of such derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Chemical Synthesis and Protecting Groups
The (2-nitrophenyl)acetyl group, derived from a similar acetic acid compound, has been reported as a selectively removable hydroxyl protecting group, indicating its utility in organic synthesis for protecting hydroxyl functions without affecting common protecting groups (Daragics & Fügedi, 2010).
Antioxidant and Enzyme Inhibition
Novel amino acid bearing Schiff base ligands derived from [1-(aminomethyl)cyclohexyl]acetic acid showed antioxidant properties and selective inhibition of xanthine oxidase, which could have implications for treating conditions associated with oxidative stress and hyperuricemia (Ikram et al., 2015).
Synthetic Methodologies
Research on 2-(2-methoxyphenoxy) acetic acid derivatives contributes to the development of novel synthetic methodologies for creating complex molecules, which could be useful in various fields of chemistry and pharmacology (Banerjee et al., 1970).
Analytical Chemistry Applications
A procedure utilizing a derivative of methoxyacetic acid for quantifying biomarkers in human urine samples underscores the role of such compounds in enhancing analytical methods for health monitoring and exposure assessment (B'hymer et al., 2003).
Propriétés
IUPAC Name |
2-[1-(methoxymethyl)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-7-9(6-8(10)11)4-2-3-5-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNZBYZFMAJAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
![1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2397832.png)
![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)
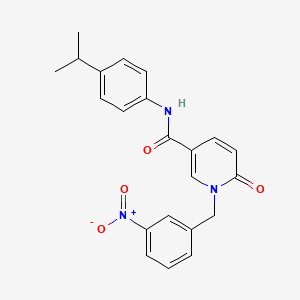
![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)
